molecular formula C14H12BrClN2O2S B388420 N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)propanehydrazide

N'-[(E)-(5-bromothiophen-2-yl)methylidene]-2-(3-chlorophenoxy)propanehydrazide

Cat. No.: B388420
M. Wt: 387.7g/mol
InChI Key: NCMZIEQXJALXRG-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide is a chemical compound with the molecular formula C14H12BrClN2O2S It is known for its unique structure, which includes a brominated thiophene ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide typically involves the condensation of 5-bromo-2-thiophenecarboxaldehyde with 2-(3-chlorophenoxy)propanohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced hydrazide derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide
  • N’-[(5-bromo-2-thienyl)methylene]-2-(4-chlorophenoxy)propanohydrazide

Uniqueness

N’-[(5-bromo-2-thienyl)methylene]-2-(3-chlorophenoxy)propanohydrazide is unique due to its specific combination of a brominated thiophene ring and a chlorophenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C14H12BrClN2O2S

Molecular Weight

387.7g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C14H12BrClN2O2S/c1-9(20-11-4-2-3-10(16)7-11)14(19)18-17-8-12-5-6-13(15)21-12/h2-9H,1H3,(H,18,19)/b17-8+

InChI Key

NCMZIEQXJALXRG-CAOOACKPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(S1)Br)OC2=CC(=CC=C2)Cl

SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC(=CC=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(S1)Br)OC2=CC(=CC=C2)Cl

Origin of Product

United States

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